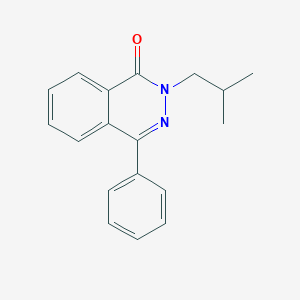

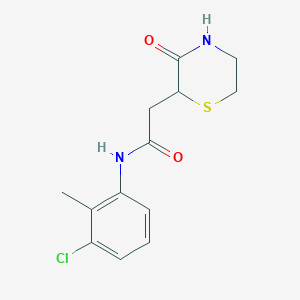

2-isobutyl-4-phenyl-1(2H)-phthalazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Phthalazinone derivatives are synthesized through various methods, including Mannich reactions and reactions with different hydrazines. For instance, 4-biphenyl-4-(2H)-phthalazin-1-one derivatives exhibit antimicrobial activity and are synthesized through reactions involving biphenyl-4-carbonyl benzoic acid with hydrazine hydrate, phenyl hydrazine, acetyl hydrazine, and benzoyl hydrazine in boiling dry benzene, leading to corresponding phthalazinone derivatives (Abubshait et al., 2011). Another approach involves the synthesis of 4-benzyl-1(2H)-phthalazinones and 2-aryl-3(2H)-1-benzal-isoindolinones through reactions that yield biologically active derivatives with antimicrobial properties (Bedair et al., 1987).

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives is analyzed through spectroscopic and magnetic resonance techniques, providing insights into their complex structures. For instance, the polymer derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine and bis(4-fluorophenyl)sulfone showcases the application of 1H and 13C NMR for structural analysis (Paventi et al., 1996).

Chemical Reactions and Properties

Phthalazinone derivatives engage in a variety of chemical reactions, including Mannich reactions, and exhibit diverse chemical properties. For example, reactions with secondary amines and formaldehyde yield corresponding N-Mannich bases, demonstrating the versatility of phthalazinone compounds in chemical synthesis (Mustafa et al., 1964).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as solubility and thermal stability, are significant for their applications in materials science. Polymers from 4-(4-hydroxyphenyl)phthalazin-1-one, for instance, demonstrate high thermal stability and glass transition temperatures, underscoring the potential of phthalazinone derivatives in creating high-performance materials (Berard et al., 1994).

Chemical Properties Analysis

The chemical properties of phthalazinone derivatives are explored through their reactions and the resulting compounds' functionalities. Novel antiasthmatic agents with dual activities of thromboxane A2 synthetase inhibition and bronchodilation exemplify the therapeutic potential of phthalazinone derivatives, highlighting their importance in medicinal chemistry (Yamaguchi et al., 1993).

Aplicaciones Científicas De Investigación

Reproductive Toxic Potential of Phthalate Compounds

Phthalates, including compounds structurally related to 2-isobutyl-4-phenyl-1(2H)-phthalazinone, have been widely studied for their reproductive toxic potential. Research indicates that exposure to certain phthalates can lead to a decline in fertility, variations in accessory sex organs, and female reproductive disorders. Transitional phthalates, such as di-butyl phthalate and benzyl butyl phthalate, have shown adverse effects on both male and female reproductive systems in animal models. Efforts are underway to develop non-toxic alternatives to these compounds and rationalize their use, especially where human reproduction is concerned (Sedha et al., 2021).

Phthalic Acid Esters in Nature and Their Biological Activities

Another research area explores phthalic acid esters (PAEs), which are structurally related to 2-isobutyl-4-phenyl-1(2H)-phthalazinone, focusing on their natural occurrence and biological activities. These compounds have been detected in various natural sources, including plants, algae, and microorganisms. PAEs exhibit allelopathic, antimicrobial, and insecticidal activities, which suggest their role in the ecological competitiveness of plants and microorganisms. The environmental entry of synthetic PAEs might disrupt the metabolic processes of these communities, indicating the need for further studies to elucidate the underlying mechanisms and ecological consequences (Huang et al., 2021).

Therapeutic Effects of Chemical Chaperones

Research into chemical chaperones, such as 4-phenylbutyric acid, which shares functional similarities with 2-isobutyl-4-phenyl-1(2H)-phthalazinone, has shown promising therapeutic effects in maintaining proteostasis. These compounds prevent protein misfolding, alleviate endoplasmic reticulum stress, and may attenuate various pathologies by assisting in proper protein folding in the endoplasmic reticulum. This mechanism of action underscores the potential of chemical chaperones in treating diseases related to protein misfolding and aggregation (Kolb et al., 2015).

Propiedades

IUPAC Name |

2-(2-methylpropyl)-4-phenylphthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-13(2)12-20-18(21)16-11-7-6-10-15(16)17(19-20)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXIBLBDRWCOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-isobutyl-4-phenylphthalazin-1(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)

![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)

![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)

![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)